molecular formula C24H19FN4O B3834588 4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone

4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone

Cat. No. B3834588
M. Wt: 398.4 g/mol
InChI Key: BRGRSZBUTNUMAK-QQXSKIMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as MFP, is a novel compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to exhibit significant biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone is believed to exert its anti-cancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle and ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to possess anti-inflammatory and anti-oxidant properties. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another potential avenue of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas of medicine.

Scientific Research Applications

4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In one study, this compound was found to induce apoptosis in human cervical cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest in the G2/M phase.

properties

IUPAC Name

4-(4-fluorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O/c1-30-21-13-7-17(8-14-21)16-26-29-24-27-22(18-5-3-2-4-6-18)15-23(28-24)19-9-11-20(25)12-10-19/h2-16H,1H3,(H,27,28,29)/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGRSZBUTNUMAK-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone

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